molecular formula C15H12Cl2O3 B1453418 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160249-83-1

2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No.: B1453418
CAS No.: 1160249-83-1
M. Wt: 311.2 g/mol
InChI Key: NTOXBZDIMNAJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride (CAS: 1160250-80-5) is a benzoyl chloride derivative characterized by a 2-chlorobenzyloxy substituent at the 2-position and a methoxy group at the 3-position of the benzoyl ring. Its molecular formula is C₁₅H₁₂Cl₂O₃, with a molar mass of 294.71 g/mol and a predicted density of 1.288±0.06 g/cm³ . This compound is primarily utilized as a reactive intermediate in pharmaceutical and agrochemical synthesis due to its acyl chloride functionality, which enables facile nucleophilic substitution reactions.

Properties

IUPAC Name

2-[(2-chlorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-13-8-4-6-11(15(17)18)14(13)20-9-10-5-2-3-7-12(10)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOXBZDIMNAJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a benzoyl chloride moiety that enhances its reactivity, making it a valuable building block for pharmaceutical synthesis. The chlorinated aromatic structure may influence its interaction with biological targets, potentially affecting cellular pathways and biological responses.

PropertyValue
Molecular FormulaC15H12ClO3
Molar Mass311.16 g/mol
ClassificationIrritant
SolubilityOrganic solvents

Biological Activity Overview

While specific biological activity data for 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is scarce, compounds with similar structures often exhibit notable biological properties. For instance, benzoyl chloride derivatives are frequently studied for their antibacterial , antifungal , and anti-inflammatory activities. The presence of chlorine in aromatic compounds has been associated with various biological effects.

Related Compounds

Research on structurally similar compounds can provide insights into the potential biological activity of this compound. For example:

Compound NameMolecular FormulaBiological Activity
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chlorideC15H12ClO3Potential antibacterial properties
Benzoyl chlorideC7H5ClOKnown for reactivity in acylation reactions

The specific mechanism of action of this compound remains largely undefined. However, studies on similar chlorinated aromatic compounds suggest that they may interact with proteins or nucleic acids, influencing cellular processes. This interaction could lead to insights into its potential applications in drug development or agricultural uses.

Case Studies and Research Findings

  • Antibacterial Activity : Compounds structurally related to benzoyl chlorides have been shown to possess significant antibacterial properties. For example, derivatives have been tested against various bacterial strains, indicating their potential as antimicrobial agents.
  • Cytotoxic Effects : Research on related compounds has demonstrated cytotoxic effects against cancer cell lines, suggesting that the presence of specific substituents can enhance biological activity. For instance, thiazole-bearing molecules have shown promise as anticancer agents due to their structure-activity relationships (SAR) .
  • Mutagenicity Tests : In studies involving similar compounds like 4-chloromethylbiphenyl, various assays (e.g., Salmonella/microsome assay) revealed mutagenic potential, raising concerns about safety and environmental impact .

Safety Considerations

Due to its irritant classification, handling this compound requires caution. It can cause severe skin burns and allergic reactions upon exposure . Proper safety protocols should be followed when working with this compound in laboratory settings.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Compounds similar to 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride are often investigated for their antibacterial , antifungal , and anti-inflammatory properties. The chlorinated aromatic structure can enhance lipophilicity, potentially increasing bioavailability and cellular uptake in pharmaceutical applications .
  • Insect Growth Regulation
    • Research has indicated that derivatives of benzoyl chlorides can serve as effective insect growth regulators. Studies on diacylhydrazine derivatives have shown promising insecticidal activity, suggesting potential applications in pest control .
  • Proteomics Research
    • This compound is utilized in proteomics research due to its ability to modify proteins and study their functions. The reactive nature of the benzoyl chloride moiety allows for specific interactions with amino acids in proteins, facilitating the investigation of protein dynamics and interactions .

Case Study 1: Antimicrobial Activity

A study examining compounds with similar structures to this compound found that benzoyl chlorides exhibit notable antibacterial activity against various pathogens. This suggests that the compound may possess similar properties, warranting further investigation into its efficacy as an antimicrobial agent .

Case Study 2: Insecticidal Properties

Research on chromanone and chromone analogues has highlighted the potential of benzoyl chloride derivatives as insect growth regulators. These compounds have shown significant activity against pests, indicating that this compound may also play a role in agricultural applications .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) Key Applications/Sources
This compound C₁₅H₁₂Cl₂O₃ 2-Cl-benzyloxy, 3-OCH₃ 294.71 1.288±0.06 404.0±35.0 Pharmaceutical intermediate
5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride C₁₄H₉Cl₂FO₂ 5-Cl, 3-F-benzyloxy 299.12 N/A N/A Agrochemical synthesis
2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride C₁₅H₁₂ClFO₃ 3-F-benzyloxy, 3-OCH₃ 294.71 1.288±0.06 404.0±35.0 Lab reagent (IRRITANT class)
4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride C₁₅H₁₂Cl₂O₃ 4-Cl-benzyloxy, 3-OCH₃ 294.71 N/A N/A Pharmaceutical impurity standard
2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride C₁₅H₁₁Cl₃O₃ 3,4-Cl₂-benzyloxy, 3-OCH₃ 329.61 N/A N/A Specialty chemical synthesis
2-Methyl-3-methoxybenzoyl chloride C₉H₉ClO₂ 2-CH₃, 3-OCH₃ 184.62 N/A N/A Organic synthesis intermediate

Substituent Effects on Reactivity and Stability

  • Halogen Position and Type: The 2-chlorobenzyloxy group in the target compound enhances electrophilicity at the carbonyl carbon compared to 3-fluorobenzyloxy derivatives (e.g., 2-[(3-fluorobenzyl)oxy]-3-methoxybenzoyl chloride) due to chlorine’s stronger electron-withdrawing effect . Fluorine substituents (e.g., 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride) may reduce hydrolytic stability but improve lipid solubility for agrochemical applications .
  • Methoxy Group Position: The 3-methoxy group in all compared compounds contributes to solubility in polar aprotic solvents (e.g., DMF, DMSO).

Physicochemical Properties

  • Boiling Points :

    • The target compound and its 3-fluorobenzyloxy analog share identical predicted boiling points (404.0±35.0°C ), suggesting similar volatility despite halogen differences .
    • Dichlorinated derivatives (e.g., 2-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzoyl chloride) likely have higher boiling points due to increased molecular weight, though experimental data are lacking .
  • Density :

    • All compounds with a methoxy group at the 3-position exhibit comparable densities (~1.288 g/cm³), indicating minimal structural impact from halogen or benzyloxy position variations .

Preparation Methods

Step 1: Formation of the Benzyl Ether Intermediate

  • Starting Materials:

    • 3-Methoxy-4-hydroxybenzoic acid (also known as vanillic acid)
    • 2-Chlorobenzyl chloride
  • Reaction Conditions:

    • Base: Potassium carbonate (K₂CO₃) or similar inorganic base
    • Solvent: Dimethylformamide (DMF) or other polar aprotic solvents
    • Temperature: Elevated temperatures (typically 60–80 °C)
    • Mechanism: Nucleophilic substitution where the phenolic hydroxyl group of 3-methoxy-4-hydroxybenzoic acid attacks the 2-chlorobenzyl chloride to form the ether linkage.
  • Outcome:
    Formation of 2-[(2-chlorobenzyl)oxy]-3-methoxybenzoic acid intermediate with yields typically above 80%.

Step 2: Conversion to Acyl Chloride

  • Reagent: Thionyl chloride (SOCl₂)
  • Conditions:

    • Reflux for 4–6 hours under anhydrous conditions
    • Removal of excess thionyl chloride by evaporation under reduced pressure
    • Purification by distillation or recrystallization
  • Mechanism:
    The carboxylic acid group of the intermediate is converted to the corresponding acyl chloride via reaction with SOCl₂, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

  • Yield:
    Typically ranges from 70% to 90%, depending on the stoichiometry of SOCl₂ and reaction time.

Industrial Preparation Methods

  • Industrial synthesis follows the same two-step procedure but employs continuous flow reactors and automated systems to optimize reaction control, improve safety, and scale up production efficiently.

  • Reaction parameters such as temperature, solvent ratios, and reagent addition rates are tightly controlled to minimize by-products and maximize purity.

  • Use of inert atmosphere (nitrogen or argon) and moisture exclusion is critical to prevent hydrolysis of the acyl chloride.

Analytical Data and Characterization

Parameter Details
Molecular Formula C₁₅H₁₂Cl₂O₃
Molecular Weight 311.2 g/mol
IUPAC Name 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
CAS Number 381205-83-0
Key Spectroscopic Features ¹H NMR (CDCl₃): δ 7.4–7.6 ppm (aromatic protons), 5.2 ppm (OCH₂Ph), 3.9 ppm (methoxy)
Mass Spectrometry (HRMS) Molecular ion peak at m/z 310.0504
Purity Analysis HPLC with C18 column (acetonitrile/water gradient) to detect hydrolysis by-products

Research Findings on Reaction Optimization

  • Steric and Electronic Effects:
    The ortho-chlorine on the benzyl group introduces steric hindrance, which can slow nucleophilic acyl substitution reactions. However, the electron-withdrawing chlorine increases the electrophilicity of the acyl chloride carbonyl carbon, enhancing reactivity toward nucleophiles such as amines and alcohols. These opposing effects require optimized reaction conditions, such as elevated temperatures or Lewis acid catalysts (e.g., FeCl₃), to achieve efficient coupling.

  • Solvent and Base Selection:
    Polar aprotic solvents like DMF and tetrahydrofuran (THF) improve solubility but may increase hydrolysis risk. Dichloromethane (DCM) is preferred for moisture-sensitive steps. Non-nucleophilic bases such as DIPEA are favored over pyridine to minimize side reactions.

  • Reaction Yields:
    Variability in amide coupling yields is often due to solvent polarity, base choice, and moisture presence. Careful control of these parameters can improve yields and reproducibility.

Summary Table of Preparation Methods

Step Reagents/Conditions Key Notes Typical Yield (%)
Benzyl Ether Formation 3-Methoxy-4-hydroxybenzoic acid + 2-Chlorobenzyl chloride, K₂CO₃, DMF, 60–80 °C Nucleophilic substitution to form ether >80
Acyl Chloride Formation Thionyl chloride, reflux 4–6 h, anhydrous Conversion of acid to acyl chloride 70–90
Industrial Scale Continuous flow reactors, inert atmosphere Optimized for purity and scale-up High (variable)

Q & A

Q. How do researchers address batch-to-batch variability in synthetic yields?

  • Answer : Design of Experiments (DoE) identifies critical factors (e.g., reagent purity, stirring rate). For example, a central composite design optimizes SOCl₂ volume and reaction time while minimizing byproducts . Process Analytical Technology (PAT) tools, like inline FTIR, enable real-time adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Reactant of Route 2
Reactant of Route 2
2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.